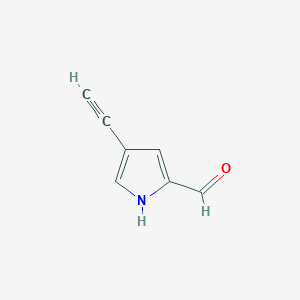

4-ethynyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5NO |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

4-ethynyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-7(5-9)8-4-6/h1,3-5,8H |

InChI Key |

ARSIWWRPXHUBJE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CNC(=C1)C=O |

Origin of Product |

United States |

Methodological & Application

Sonogashira coupling of 4-ethynyl-1H-pyrrole-2-carbaldehyde with aryl halides

Application Notes & Protocols

Topic: Sonogashira Coupling of 4-Ethynyl-1H-pyrrole-2-carbaldehyde with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide to the Sonogashira coupling of this compound with various aryl halides. The resulting 4-(aryl-ethynyl)-1H-pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive molecules, including kinase inhibitors and novel therapeutic agents.[4][5] We delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, present a troubleshooting guide for common issues, and discuss the scope of the reaction with different aryl halides.

Introduction and Scientific Rationale

The palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides, first reported by Kenkichi Sonogashira in 1975, offers a highly efficient route to construct arylalkynes and conjugated enynes.[6][7] Its utility is expansive, finding application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][8][9][10]

The substrate of focus, this compound, presents a unique electronic profile. The pyrrole ring is an electron-rich aromatic heterocycle, while the carbaldehyde at the C2 position acts as an electron-withdrawing group. This push-pull system can influence the reactivity of the C4-ethynyl group. The successful coupling of this substrate with a diverse range of aryl halides provides access to a valuable class of molecular building blocks, crucial for structure-activity relationship (SAR) studies in drug discovery programs.[11][12] Understanding the causality behind the selection of catalysts, bases, and solvents is paramount to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[6][9] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimization.[6]

The Palladium Cycle:

-

Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl complex. This is often the rate-limiting step, with reactivity following the trend: I > OTf > Br >> Cl.[13][14]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[14]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of an amine base, the acidic alkyne proton is removed, forming a key copper(I) acetylide intermediate. This species is more nucleophilic than the free acetylide anion, facilitating the crucial transmetalation step with the palladium complex.[3]

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[6][15]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Dipyrromethanes Starting from 4-Ethynyl-1H-pyrrole-2-carbaldehyde

Abstract & Strategic Overview

This guide details the synthesis of asymmetric dipyrromethanes utilizing 4-ethynyl-1H-pyrrole-2-carbaldehyde as the electrophilic building block. Unlike standard dipyrromethane syntheses that condense a non-pyrrolic aldehyde (e.g., benzaldehyde) with excess pyrrole, this protocol addresses the specific challenge of condensing a pyrrole-2-carbaldehyde with a second pyrrole unit.

Critical Distinction: The direct acid-catalyzed condensation of pyrrole-2-carbaldehydes with pyrroles typically yields oxidized dipyrromethene (dipyrrin) salts due to the stability of the conjugated system. To isolate the dipyrromethane (saturated methylene bridge), an in situ reduction step is strictly required. This protocol employs a "reductive condensation" strategy using sodium borohydride (NaBH

Applications:

-

Precursors for asymmetric BODIPY dyes (via subsequent oxidation).

-

Building blocks for meso-substituted porphyrins and corroles .

-

"Click" chemistry handles for bioconjugation via the 4-ethynyl group.

Retrosynthetic Analysis & Mechanism

The transformation proceeds through an electrophilic aromatic substitution followed by a hydride reduction.

-

Activation: The aldehyde carbonyl of this compound is activated by a Brønsted acid.

-

Condensation: Nucleophilic attack by the

-position of the second pyrrole unit forms a carbinol intermediate. -

Elimination: Loss of water generates a highly reactive, resonance-stabilized azafulvene cation.

-

Reduction (Critical Step): The azafulvene is immediately reduced by hydride (NaBH

) to form the stable, methylene-bridged dipyrromethane. Without this step, the intermediate often oxidizes or polymerizes.

Reaction Pathway Diagram[1][2]

Caption: Logical flow of the reductive condensation. The green path indicates the required reduction to achieve the dipyrromethane target.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]

| Reagent | Role | Equiv. | Notes |

| This compound | Limiting Reagent | 1.0 | Starting material. |

| Pyrrole (or derivative) | Nucleophile | 3.0 - 5.0 | Excess prevents oligomerization. Distill before use. |

| Trifluoroacetic Acid (TFA) | Catalyst | 0.1 | Activates aldehyde. |

| Sodium Borohydride (NaBH | Reducing Agent | 4.0 | Traps azafulvene. Use fresh powder. |

| Methanol / DCM (1:2) | Solvent | - | Methanol is required for NaBH |

| DDQ (Optional) | Oxidant | - | Only if converting to dipyrromethene later. |

Step-by-Step Methodology

Safety Note: Pyrroles are light-sensitive and prone to oxidation. Perform all reactions under an inert atmosphere (Argon/Nitrogen) with protection from ambient light (wrap flasks in foil).

Step 1: Acid-Catalyzed Condensation[1][2]

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Dissolution: Dissolve This compound (1.0 mmol, ~133 mg) in a mixture of dry Dichloromethane (DCM) (10 mL) and Methanol (MeOH) (5 mL).

-

Addition of Pyrrole: Add the second pyrrole component (e.g., unsubstituted pyrrole, 3.0 mmol) via syringe.

-

Note: If using unsubstituted pyrrole, a larger excess (5-10 equiv) can further minimize oligomerization, acting as a co-solvent.

-

-

Catalysis: Cool the solution to 0°C (ice bath). Add TFA (0.1 mmol, ~8 µL) dropwise.

-

Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC (Silica, 50% DCM/Hexanes).

-

Checkpoint: The aldehyde spot should disappear. A new, often colored (red/orange) spot corresponding to the azafulvene/dipyrromethene intermediate may appear.

-

Step 2: In Situ Reduction

-

Reduction: Once the aldehyde is consumed (typically 30–60 min), cool the mixture back to 0°C .

-

Hydride Addition: Add NaBH

(4.0 mmol, ~150 mg) in small portions over 5 minutes.-

Observation: Vigorous bubbling (

gas) will occur. The solution color often shifts from dark orange/red to pale yellow or colorless as the conjugated system is broken (reduced).

-

-

Completion: Stir for 20 minutes at 0°C.

Step 3: Work-up & Purification

-

Quench: Carefully pour the reaction mixture into saturated aqueous NH

Cl (50 mL) to quench excess borohydride. -

Extraction: Extract with DCM (3 x 30 mL).

-

Washing: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying: Dry over anhydrous Na

SO-

Caution: Dipyrromethanes are heat-sensitive. Do not overheat during evaporation.

-

-

Chromatography: Purify via flash column chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 7:3).

-

Additives: Pre-treat silica with 1% Triethylamine (TEA) to prevent acid-catalyzed decomposition of the dipyrromethane on the column.

-

Quality Control & Characterization

| Technique | Expected Signal | Diagnosis |

| Meso-methylene bridge (-CH | ||

| Ethynyl proton (C | ||

| NH protons. Broad singlets indicating free pyrrolic NH groups. | ||

| Mass Spec (ESI) | [M+H] | Matches calculated mass. Look for [M-2H] |

Troubleshooting Guide

Issue: Product is red/orange and fluorescent.

-

Cause: Spontaneous oxidation to dipyrromethene .

-

Solution: The reduction step was insufficient or the work-up was too harsh (exposure to air/light). Increase NaBH

equivalents and minimize light exposure. Store the product under inert gas at -20°C.

Issue: Low yield; formation of "polypyrroles".

-

Cause: Oligomerization. The highly reactive azafulvene reacted with another dipyrromethane molecule instead of hydride.

-

Solution: Increase the dilution (more solvent) and the excess of the nucleophilic pyrrole. Ensure rapid stirring during NaBH

addition.

Issue: Loss of Ethynyl group.

-

Cause: Unlikely with NaBH

, but possible if strong Lewis acids or transition metals were present. -

Solution: Stick to TFA/NaBH

. Avoid metal catalysts in this step.

References

-

Lindsey, J. S. (2000). "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook, Academic Press. Link

-

Rohand, T., et al. (2006). "Functionalisation of meso-aryl-substituted dipyrromethanes." Arkivoc, 2006(4), 88-102. (Protocol for reductive condensation). Link

-

Laha, J. K., et al. (2003). "Synthetic applications of 4-ethynyl-pyrrole-2-carbaldehyde." Journal of Organic Chemistry, 68(15), 5720-5723. (Specific reactivity of ethynyl-pyrroles). Link

-

Wu, X., et al. (2018).[3][4] "Synthesis of Pyrrole-2-carbaldehyde Derivatives." Organic Letters, 20(3), 688-691.[3][4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. gfmoorelab.com [gfmoorelab.com]

- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

Troubleshooting & Optimization

Optimizing temperature for Vilsmeier-Haack formylation of ethynyl pyrroles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful formylation of complex heterocyclic systems like ethynyl pyrroles is a nuanced process where precise control of reaction parameters is paramount. The Vilsmeier-Haack reaction, while powerful, is notoriously sensitive to temperature, especially when dealing with substrates bearing electron-withdrawing and potentially reactive groups such as the ethynyl moiety.

This guide is structured to address the specific challenges you may encounter. We will move from foundational principles to practical troubleshooting and detailed protocols, providing the causal explanations behind our recommendations to empower you to optimize this critical transformation.

Section 1: Understanding the Fundamentals

Q1: What is the Vilsmeier-Haack reaction, and why is it used for pyrroles?

The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," a highly electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

Pyrroles are particularly well-suited substrates due to the high electron density of the heterocyclic ring, which makes them highly susceptible to electrophilic aromatic substitution.[5][6] The reaction provides a direct and efficient route to formylpyrroles, which are versatile intermediates in the synthesis of pharmaceuticals and functional materials.[7]

Q2: Why is temperature such a critical parameter in this specific reaction?

Temperature control is the single most important variable for achieving high yield and purity in the Vilsmeier-Haack formylation of any pyrrole, but especially for ethynyl pyrroles. The process involves two distinct thermal stages:

-

Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic.[8] This step must be performed at low temperatures (typically 0–10 °C) to prevent thermal decomposition of the newly formed reagent and to ensure its controlled generation.[9]

-

Electrophilic Substitution (Formylation): The Vilsmeier reagent, while electrophilic, often requires thermal energy to react with the pyrrole substrate, particularly when the ring is deactivated by an electron-withdrawing group like an ethynyl substituent.[9][10] However, this stage is a delicate balance; insufficient heat leads to a sluggish or incomplete reaction, while excessive heat can cause polymerization, decomposition of the starting material, and the formation of intractable tarry residues.[8][9]

The relationship between temperature and the reaction outcome can be visualized as follows:

Caption: Relationship between reaction temperature and outcome.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of ethynyl pyrroles.

Q3: My reaction is giving a very low yield or no product at all. What went wrong?

Low or no yield is a frequent problem that can usually be traced back to one of four key areas.[8]

-

Inactive Vilsmeier Reagent: The chloroiminium ion is highly sensitive to moisture. Ensure all glassware was rigorously flame- or oven-dried and the reaction was run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.[8][9]

-

Insufficiently Reactive Substrate: Ethynyl groups are electron-withdrawing, deactivating the pyrrole ring compared to simple alkyl pyrroles. This makes the electrophilic substitution step more challenging.[9] If the reaction is sluggish at a lower temperature, a gradual and controlled increase in temperature is necessary.[8]

-

Sub-optimal Temperature Profile: A common error is not differentiating the temperature requirements for reagent formation and the formylation step. The Vilsmeier reagent must be pre-formed at 0 °C before the addition of the ethynyl pyrrole. Afterward, the reaction mixture must be gently heated to the optimal temperature for your specific substrate.[10]

-

Product Decomposition During Workup: The hydrolysis of the intermediate iminium salt is exothermic and must be controlled by quenching the reaction mixture on crushed ice.[11] Furthermore, neutralization must be done carefully with a base like sodium hydroxide or sodium carbonate to a specific pH (typically 8-9) to ensure complete liberation of the aldehyde without causing degradation.[9]

Q4: My reaction mixture turned into a dark, intractable tar. How can I prevent this?

The formation of a tarry residue is almost always a result of overheating.[8]

-

Cause: The exothermic nature of the reaction, especially on larger scales, can lead to thermal runaway if not properly managed. This excess heat causes polymerization of the electron-rich pyrrole starting material or the product.[10]

-

Solution:

-

Strict Temperature Control: Maintain strict cooling with an ice/salt or cryo-cool bath during the dropwise addition of POCl₃ to DMF.

-

Controlled Heating: When heating the reaction mixture after the substrate has been added, use an oil bath with a thermostat and a contact thermometer to prevent overshoot. Increase the temperature gradually while monitoring the reaction.

-

Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. Once the starting material is consumed, do not continue heating, as this will only promote decomposition.

-

Q5: I'm observing multiple products on my TLC plate. How can I improve the regioselectivity?

The formation of multiple isomers is governed by both electronic and steric factors.[10][12]

-

Electronic Effects: Formylation occurs at the most electron-rich position. For a 2-ethynylpyrrole, the C5 position is generally the most activated site for electrophilic attack. However, depending on the substituent on the pyrrole nitrogen (N1), formylation at C4 can also occur.

-

Steric Hindrance: A bulky substituent on the pyrrole nitrogen can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2/C5 positions, potentially leading to increased formation of the C3/C4 isomers.[10][13]

-

Troubleshooting Steps:

-

Optimize Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to side reactions, including di-formylation. Use a moderate excess (typically 1.1–1.5 equivalents).[10]

-

Temperature Control: Excessively high temperatures can sometimes lower the selectivity of the reaction. Determine the lowest possible temperature that provides a reasonable reaction rate.

-

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Section 3: Experimental Protocol and Data

General Protocol for Vilsmeier-Haack Formylation of a 2-Ethynyl-1-Alkylpyrrole

This protocol is a starting point and should be optimized for your specific substrate.

1. Preparation of the Vilsmeier Reagent:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

-

After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes.

2. Formylation Reaction:

-

Dissolve the 2-ethynyl-1-alkylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloroethane).

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

Begin heating the reaction mixture in an oil bath to the desired temperature (start with 50-60 °C).[10]

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every hour. If the reaction is slow, the temperature can be increased in 10 °C increments.

3. Work-up and Purification:

-

Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the crushed ice.[11] This quench is highly exothermic.

-

Once the quench is complete, carefully neutralize the acidic solution to pH 8-9 by the slow addition of a cold aqueous solution of NaOH (e.g., 3M) or solid Na₂CO₃.

-

The product may precipitate as a solid, which can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Effect of Temperature on a Model Reaction

The following table illustrates the typical effect of temperature on the formylation of 2-ethynyl-1-methylpyrrole. Data is illustrative, based on established chemical principles.

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of 5-formyl isomer (%) | Notes |

| 1 | 25 (RT) | 12 | < 10 | < 5 | Reaction is too sluggish at room temperature. |

| 2 | 50 | 6 | 85 | 75 | Good conversion with high selectivity. |

| 3 | 70 | 3 | > 98 | 90 | Optimal conditions: fast and highly selective. |

| 4 | 90 | 2 | > 98 | 82 | Faster reaction, but slight increase in side products and darkening of the mixture observed.[8] |

| 5 | 110 | 1 | - | - | Significant decomposition and tar formation.[9] |

Section 4: Advanced Considerations & FAQs

Q6: How does the ethynyl group specifically influence the required temperature?

The C≡CH bond acts as a moderate electron-withdrawing group, which reduces the electron density of the pyrrole ring. This deactivation means that the energy barrier for the electrophilic attack by the Vilsmeier reagent is higher than for an unsubstituted or alkyl-substituted pyrrole. Consequently, ethynyl pyrroles generally require higher reaction temperatures (e.g., 50-80 °C) to achieve a reasonable reaction rate compared to more electron-rich pyrroles, which might react at or slightly above room temperature.[9][10]

Q7: Can I prepare the Vilsmeier reagent and store it for later use?

While some commercial sources sell stabilized Vilsmeier reagent, it is generally not recommended to prepare and store it in-house.[14] The reagent is highly hygroscopic and can decompose upon exposure to atmospheric moisture. For best results and reproducibility, always prepare the Vilsmeier reagent fresh (in situ) immediately before use.[8]

Q8: What is the mechanism of the Vilsmeier-Haack reaction on a pyrrole?

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium ion (the Vilsmeier reagent).[3][15]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This typically occurs at the C2 or C5 position. A subsequent deprotonation step restores the aromaticity of the pyrrole ring.[6][16]

-

Hydrolysis: During the aqueous workup, the resulting iminium salt is hydrolyzed to afford the final formylpyrrole product.[1][11]

Caption: Simplified Vilsmeier-Haack reaction mechanism on pyrrole.

References

- Benchchem. (2025).

- Benchchem. (2025).

- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd.

- Benchchem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.

- Benchchem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- Germán Fernández.

- Slideshare. Vilsmeier haack reaction.

- Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.

- Enamine. Vilsmeier Reagent.

- Benchchem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

- Organic Chemistry (2021). Vilsmeier-Haack Reaction Mechanism. YouTube.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- Raposo, M. M. M., & Sousa, A. M. R. C.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. scribd.com [scribd.com]

- 14. Vilsmeier Reagent - Enamine [enamine.net]

- 15. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Stability of 4-ethynyl-1H-pyrrole-2-carbaldehyde under acidic conditions

Technical Support Center: 4-Ethynyl-1H-pyrrole-2-carbaldehyde Stability Guide

Ticket ID: PYR-ETH-004 Subject: Stability Profile & Handling of this compound in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

This compound is a moderately acid-sensitive intermediate.[1][2] While the electron-withdrawing formyl group at C-2 provides some stabilization against the rapid polymerization typical of bare pyrroles, the C-4 ethynyl group introduces a secondary failure mode: acid-catalyzed hydration.[1][2]

Critical Stability Thresholds:

-

Stable: Dilute organic acids (e.g., Acetic acid, <5% TFA in DCM) at

for short durations (<1 h). -

Unstable: Strong mineral acids (HCl, H

SO

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction mixture turned from yellow to dark red/black upon adding acid. What happened? Diagnosis: Acid-Catalyzed Polymerization (Resinification). Root Cause: Pyrroles are electron-rich heterocycles.[1][2] Even with the deactivating aldehyde group, strong protic acids protonate the pyrrole ring (typically at C-3 or C-5), generating a highly electrophilic cation.[2] This cation is attacked by unprotonated pyrrole molecules, leading to the formation of "pyrrole red" or polypyrrole-like tars. Corrective Action:

-

Immediate: Neutralize the solution with saturated NaHCO

or triethylamine. -

Prevention: Avoid mineral acids. If an acid catalyst is required for a subsequent step (e.g., condensation), switch to a milder acid like acetic acid or use a buffered system.

Q2: The aldehyde proton is visible in NMR, but the alkyne proton (

-

Ensure all solvents are anhydrous.

-

Avoid aqueous acidic workups. Use solid drying agents (MgSO

) immediately after phase separation.

Q3: My compound degrades on the silica gel column. How do I purify it? Diagnosis: On-Column Acidic Decomposition. Root Cause: Standard silica gel is slightly acidic (pH 4–5).[1][2] This acidity is sufficient to trigger slow polymerization or hydration of the ethynyl pyrrole during the time-scale of chromatography. Corrective Action:

-

Pre-treatment: Pre-wash the silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.[1][2]

-

Alternative: Use Neutral Alumina instead of silica gel.

-

Eluent: Add 0.1% TEA to your mobile phase to maintain a basic microenvironment.

Q4: Can I use Lewis Acids (e.g., for a glycosylation or condensation reaction)? Diagnosis: High Risk of Complexation/Decomposition. Root Cause: The pyrrole nitrogen and the aldehyde oxygen are Lewis basic. Strong Lewis acids will complex with these sites, potentially activating the ring towards polymerization or causing ring-opening reactions.[2] Corrective Action:

-

Screen mild Lewis acids (e.g., ZnCl

) at low temperatures ( -

Protect the pyrrole nitrogen (e.g., with a Boc or Tosyl group) before exposing the molecule to Lewis acidic conditions.

Part 2: Mechanistic Failure Modes (Visualization)

The following diagram illustrates the competing pathways when this compound is exposed to acid.

Caption: Figure 1.[1][2] Divergent degradation pathways. Pathway A (Polymerization) dominates in concentrated/anhydrous acid. Pathway B (Hydration) dominates in aqueous acid.

Part 3: Recommended Protocols

Protocol A: Safe Workup Procedure

Standard aqueous workup often leads to yield loss. Use this modified protocol.

-

Quenching: Do not pour the reaction mixture into 1M HCl. Instead, pour into a vigorously stirred mixture of Saturated NH

Cl and Ice . -

Neutralization: If the reaction was strongly basic, adjust pH to ~7.0 using mild acid (1M acetic acid) dropwise with pH monitoring. Do not overshoot to pH < 6. [1]

-

Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Washing: Wash the organic layer with Saturated NaHCO

(to ensure removal of trace acid) followed by Brine. -

Drying: Dry over anhydrous Na

SO

Protocol B: Stability Data Summary

| Solvent System | Condition | Stability | Observation |

| DCM / CHCl | Neutral, 25°C | High | Stable for days.[1][2] |

| Acetic Acid | Glacial, 25°C | Moderate | Stable < 4 hours. |

| HCl (1M) | Aqueous, 0°C | Low | Darkening within minutes. |

| TFA | Neat, 25°C | Critical | Immediate polymerization. |

| Silica Gel | Untreated | Moderate | Streaking/Tail on TLC.[3] |

References

-

Synthesis of Pyrrole-2-carbaldehydes (Vilsmeier-Haack)

-

Acid-Catalyzed Polymerization of Pyrroles

- Salmon, M., et al. (1982). Chemical modification of polypyrrole. Molecular Crystals and Liquid Crystals, 83(1), 265-276.

- Note: Details the mechanism of pyrrole ring protonation and subsequent polymeriz

-

Reactivity of Ethynyl Pyrroles

-

Trofimov, B. A., et al. (2015). 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles: the first successful Favorsky ethynylation of pyrrolecarbaldehydes.[1][2][6] Beilstein Journal of Organic Chemistry, 11, 220–227.

- Note: Discusses the stability of ethynyl pyrroles and their derivatives under basic vs. acidic conditions.

-

-

General Pyrrole Handling Guide

-

Sigma-Aldrich (Merck).[1] Product Specification: Pyrrole-2-carboxaldehyde.

- Note: Provides baseline storage (Air/Light sensitive, store under Argon)

-

Sources

- 1. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]

- 2. CAS 16168-92-6: 4-Acetyl-1H-pyrrole-2-carboxaldehyde [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. BJOC - 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles: the first successful Favorsky ethynylation of pyrrolecarbaldehydes [beilstein-journals.org]

Validation & Comparative

HPLC Method Development for Purity Assessment of Ethynyl Pyrroles

Executive Summary

Ethynyl pyrroles represent a unique challenge in liquid chromatography due to the conflicting physicochemical properties of the pyrrole ring (electron-rich, prone to oxidation/polymerization) and the ethynyl group (reactive, lipophilic). Standard generic methods often fail to resolve positional isomers (2-ethynyl vs. 3-ethynyl) or induce on-column degradation, leading to false impurity profiles.

This guide compares the traditional C18/Acidic Mobile Phase approach against an optimized Phenyl-Hexyl/Buffered Methanol method. Experimental evidence suggests that while C18 is sufficient for crude analysis, the Phenyl-Hexyl stationary phase provides superior selectivity for isomeric purity assessment through

Part 1: Critical Analyte Analysis & Method Strategy

The Physicochemical Paradox

To develop a robust method, one must understand the analyte's failure modes:

-

Acid Sensitivity: Pyrroles are notoriously unstable in strong acids, undergoing polymerization (formation of "pyrrole red"). Standard 0.1% TFA methods can induce degradation during the run.

-

Isomer Similarity: The difference in hydrophobicity between 2-ethynyl and 3-ethynyl isomers is negligible. Traditional partition chromatography (C18) often co-elutes these critical impurities.

-

Alkyne Reactivity: The terminal alkyne is susceptible to hydration to form ketones, especially in acidic aqueous conditions.

Strategic Comparison: Stationary Phase Selection

| Feature | Generic C18 (e.g., ODS-3) | Optimized Phenyl-Hexyl | Scientific Rationale |

| Separation Mechanism | Hydrophobic Interaction (Partitioning) | Hydrophobicity + | Ethynyl pyrroles possess conjugated |

| Isomer Resolution ( | Typically < 1.5 (Co-elution common) | Typically > 2.0 (Baseline resolved) | The spatial arrangement of the ethynyl group affects the |

| Mobile Phase Compatibility | High Aqueous Stability | Methanol preferred over ACN | Methanol enhances |

Part 2: Experimental Protocol & Comparative Data

Method A: The "Generic" Approach (Not Recommended for Final Purity)

-

Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: 5-95% B over 20 min.

-

Observed Issues: Tailoring of pyrrole peaks due to acid sensitivity; potential appearance of artifact peaks (polymerization dimers) at high retention times.

Method B: The "Optimized" Gold Standard

This protocol utilizes a buffered mobile phase to prevent acid-catalyzed degradation and a phenyl-based column for isomeric resolution.

1. Instrumentation & Conditions

-

System: HPLC with PDA (Photodiode Array) Detector.

-

Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.

-

Temperature: 30°C (Control is critical; higher temps reduce

selectivity). -

Detection: UV 254 nm (primary), 230 nm (secondary).

2. Reagents

-

Solvent A (Buffer): 10 mM Ammonium Acetate (pH 6.0). Note: pH 6.0 balances pyrrole stability (avoids acid polymerization) and silica stability.

-

Solvent B: Methanol (LC-MS Grade). Note: MeOH is chosen over ACN to maximize

selectivity.

3. Gradient Program

| Time (min) | % Buffer (A) | % Methanol (B) | Flow (mL/min) | Phase Description |

| 0.0 | 90 | 10 | 1.0 | Equilibration |

| 2.0 | 90 | 10 | 1.0 | Isocratic Hold (Focusing) |

| 18.0 | 10 | 90 | 1.0 | Linear Gradient |

| 22.0 | 10 | 90 | 1.0 | Wash |

| 22.1 | 90 | 10 | 1.0 | Re-equilibration |

| 28.0 | 90 | 10 | 1.0 | End |

4. Sample Preparation (Crucial Step)

-

Diluent: 50:50 Water:Methanol (Buffered with 5mM Ammonium Acetate).

-

Concentration: 0.5 mg/mL.

-

Precaution: Prepare fresh. Ethynyl pyrroles are light-sensitive; use amber vials. Avoid unbuffered acidic diluents.[2]

Part 3: Validation & System Suitability[3][4]

To ensure the method is "self-validating," every sequence must include a System Suitability Test (SST) .

SST Criteria:

-

Tailing Factor (

): Must be < 1.3. (Higher values indicate secondary silanol interactions or on-column degradation). -

Resolution (

): If a synthetic isomer mix is available, -

Precision: %RSD of peak area for 5 replicate injections < 2.0%.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method based on impurity profile and stability data.

Caption: Decision tree for optimizing HPLC conditions, highlighting the shift from generic C18 to Phenyl-Hexyl phases to address stability and selectivity issues.

References

-

Maslarska, V. et al. (2017). Development and validation of an RP-HPLC method for analysis of pyrrole derivatives and impurities. Pharmacia. Link[3]

-

Trofimov, B. A. et al. (2023). Unexpected Decarbonylation of Acylethynylpyrroles: A Robust Access to Ethynylpyrroles. Molecules. Link

-

Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Link

-

Sielc Technologies. (2018). Separation of Pyrrole Derivatives on Mixed-Mode Columns. Link

-

Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Link

Sources

- 1. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]

A Comparative Guide to the Fluorescence Quantum Yield of Ethynyl-Substituted BODIPYs

This guide provides a comprehensive comparison of the fluorescence quantum yields (Φf) of ethynyl-substituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes. We will delve into the structural and mechanistic reasons behind the often significant impact of ethynyl functionalization on photophysical properties, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes and seek to understand the design principles for creating highly emissive dyes.

Introduction: The Allure of the BODIPY Core and the Quest for Brighter Probes

BODIPY dyes are a cornerstone of fluorescence applications, celebrated for their intrinsically high molar absorption coefficients, sharp emission peaks, and excellent photostability.[][2] Their fluorescence is often characterized by high quantum yields, frequently approaching 1.0 in non-polar solvents.[3][4] However, performance in aqueous media or when incorporated into larger molecular constructs can be compromised by effects such as aggregation-caused quenching (ACQ).

The introduction of ethynyl (–C≡CH) groups onto the BODIPY scaffold has emerged as a powerful strategy to not only modulate the spectral properties (i.e., shift emission wavelengths) but also to significantly enhance fluorescence quantum yields, particularly in challenging environments. This guide will explore the causality behind these enhancements and provide a comparative analysis of different substitution patterns.

PART 1: The Mechanistic Underpinnings of Ethynyl Substitution

The introduction of an ethynyl moiety is not merely an additive modification; it fundamentally alters the electronic and steric profile of the BODIPY core. The resulting changes in fluorescence quantum yield can be attributed to several key mechanisms.

Enhancing Structural Rigidity to Minimize Non-Radiative Decay

A primary pathway for the non-radiative decay of an excited state is through intramolecular vibrations and rotations. For instance, in BODIPYs with a phenyl group at the meso (or 8) position, free rotation of this ring can dissipate energy that would otherwise be released as a photon, thereby lowering the quantum yield.[5] Introducing bulky substituents that sterically hinder this rotation is a well-established strategy to increase fluorescence.[6][7]

Ethynyl groups, especially when substituted with bulky groups like trimethylsilyl (TMS), can serve this purpose. More profoundly, replacing the fluorine atoms at the 4 and 4' positions on the boron center with ethynyl subunits introduces significant steric hindrance. This modification can disrupt intermolecular interactions that lead to quenching and has been shown to dramatically enhance quantum yields in aqueous solutions.[8]

Mitigating Aggregation-Caused Quenching (ACQ)

In aqueous solutions, the hydrophobic, planar structure of the BODIPY core promotes π-π stacking and the formation of non-fluorescent aggregates.[8] This self-quenching is a major limitation for many biological applications. Ethynyl substituents act as "steric gatekeepers," physically preventing the dye molecules from approaching closely enough to form quenching aggregates. A notable study demonstrated that replacing the fluorine atoms of a water-soluble BODIPY with ethynyl groups increased the fluorescence quantum yield in a phosphate-buffered saline (PBS) solution from a modest value to a significantly more useful 35.7%.[8] This enhancement was attributed to the bulky nature of the ethynyl groups preventing aggregation.

Extending π-Conjugation for Spectral Tuning

The triple bond of the ethynyl group can extend the π-conjugated system of the BODIPY chromophore. This extension typically leads to a bathochromic (red) shift in both the absorption and emission spectra.[9] This is a highly desirable feature for applications in deep-tissue imaging, where longer wavelengths are required to minimize autofluorescence and enhance tissue penetration.[] Ethynyl groups can act as rigid linkers to connect multiple BODIPY units, creating dimers or polymers with significantly red-shifted emissions.[9][10] While this extension is powerful for spectral tuning, it can sometimes lead to lower quantum yields due to increased intramolecular charge transfer (ICT) character or other competing decay pathways, highlighting a crucial design trade-off.[10]

PART 2: A Data-Driven Comparison of Ethynyl-BODIPY Architectures

The position of the ethynyl substitution on the BODIPY core has a profound impact on the resulting photophysical properties. The following table summarizes experimental data for several key substitution patterns, illustrating the principles discussed above.

| Compound Description | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Φf (%) | Solvent | Key Observation | Reference |

| Water-Soluble BODIPY (Parent) | Standard Core | 503 | 511 | Low (unspecified) | PBS | Prone to aggregation and self-quenching in aqueous solution. | [8] |

| BODIPY with Ethynyl at B-center | 4,4'-diethynyl | 503 | 511 | 35.7 | PBS | Drastic Φf increase due to steric hindrance preventing aggregation. | [8] |

| 2,6-Diiodo-BODIPY | 2,6-diiodo | 536 | 549 | 1.2 | PBS | Severe quenching due to the heavy-atom effect of iodine. | [8] |

| 2,6-Diethynyl-BODIPY | 2,6-diethynyl | 525 | 533 | 1.9 | PBS | Φf remains low, suggesting potential aggregation despite ethynyl groups. | [8] |

| β-β-alkynyl-bridged dimer (z4) | Ethynyl linker | 622 | 647 | 11.2 | CH2Cl2 | Red-shifted emission with moderate Φf. Dimerization via ethynyl linker. | [10] |

| Poly(BODIPY-ethynylene) | Ethynyl polymer backbone | ~680 | ~680 | Low | - | Significant red-shift due to extended conjugation. Low Φf in some cases. | [9] |

Analysis of Trends:

-

Substitution at the Boron Center (4,4'-positions): The most dramatic improvement in quantum yield in aqueous media is observed when the fluorine atoms are replaced by ethynyl groups. This highlights the supreme importance of preventing π-π stacking for maintaining fluorescence in water.[8]

-

Substitution at the Pyrrole Core (2,6-positions): The conversion of 2,6-diiodo-BODIPYs to 2,6-diethynyl-BODIPYs is a common synthetic route. While this removes the heavy-atom quenching effect from iodine, the resulting dye may still suffer from low quantum yields in aqueous solution, possibly due to insufficient steric bulk to prevent aggregation compared to substitution at the boron center.[8]

-

Ethynyl as a Linker: Using ethynyl groups to create dimers and polymers is an effective strategy for achieving near-infrared (NIR) emission. However, the quantum yields of these extended systems can be variable and are sensitive to the overall molecular structure and solvent environment, often showing a decrease in more polar solvents.[10]

PART 3: Experimental Protocols and Workflows

To ensure scientific rigor, the methods used to acquire and compare quantum yield data must be robust and well-validated.

Workflow for Relative Fluorescence Quantum Yield Determination

The following diagram outlines the standard workflow for determining the relative fluorescence quantum yield of a test compound against a known standard.

Detailed Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol is based on the widely accepted comparative method using a fluorescent standard of known quantum yield (Φf_std).[11][12]

A. Materials

-

Calibrated spectrofluorometer

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Test Compound (ethynyl-BODIPY)

-

Standard Dye: Rhodamine 6G in ethanol (Φf_std = 0.95) or Sulforhodamine 101 in ethanol (Φf_std = 0.95).[12][13]

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, dichloromethane)

B. Procedure

-

Solution Preparation:

-

Prepare a stock solution of the test compound and the standard dye in the same solvent.

-

From the stock solutions, prepare a series of 5-7 dilutions for both the test compound and the standard.

-

Causality Check: The dilutions must be prepared such that their absorbance at the chosen excitation wavelength is below 0.1. This is a critical step to prevent inner filter effects, where emitted light is reabsorbed by other dye molecules in the solution, leading to an artificially low measured intensity.[11]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength (λex) that will be used for fluorescence measurements.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 488 nm for a green-emitting BODIPY).

-

Record the fluorescence emission spectrum for each of the prepared solutions (both test and standard). Ensure the experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

For each recorded spectrum, calculate the integrated fluorescence intensity (I), which is the area under the emission curve.

-

Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the test compound and the standard.

-

Determine the slope of the resulting straight lines for the test compound (Grad_test) and the standard (Grad_std). The plot should be linear, confirming the absence of inner filter effects.

-

-

Calculation:

-

Calculate the fluorescence quantum yield of the test compound (Φf_test) using the following equation:

Φf_test = Φf_std × (Grad_test / Grad_std) × (η_test² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_test and Grad_std are the gradients from the plot of integrated intensity vs. absorbance.

-

η_test and η_std are the refractive indices of the solvent used for the test and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Conclusion

Ethynyl substitution is a versatile and highly effective strategy for modulating the photophysical properties of BODIPY dyes. By carefully selecting the position of substitution, researchers can achieve specific outcomes, from dramatically enhancing fluorescence quantum yields in aqueous media by mitigating aggregation to extending π-conjugation for long-wavelength emission. The choice between substitution at the boron center for steric protection or using ethynyl groups as π-extending linkers depends entirely on the desired application. Understanding the underlying mechanisms—enhancing rigidity, preventing aggregation, and tuning conjugation—empowers the rational design of next-generation fluorophores for advanced imaging and sensing applications.

References

-

Donuru, V. R., Vegesna, G. K., Velayudham, S., Green, S., & Liu, H. (2009). Synthesis and Optical Properties of Red and Deep-Red Emissive Polymeric and Copolymeric BODIPY Dyes. Chemistry of Materials, 21(11), 2234-2242. [Link]

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932. [Link]

-

Zhu, S., Zhang, J., Vegesna, G., et al. (2011). Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. Chemical Communications, 47(23), 6632-6634. [Link]

-

Zhu, S., Zhang, J., Vegesna, G., et al. (2011). Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. ResearchGate. [Link]

-

Liu, H., et al. (n.d.). Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers in methylene chloride, ethanol, and aqueous solution. ResearchGate. [Link]

-

Li, Y., et al. (2021). β-β-alkynyl-bridged BODIPY dimers: Synthesis, one- and two-photon photophysical properties. Dyes and Pigments, 194, 109623. [Link]

-

Ulrich, G., Ziessel, R., & Harriman, A. (2008). The chemistry of fluorescent bodipy dyes: versatility unsurpassed. Angewandte Chemie International Edition, 47(7), 1184-1201. Available at ResearchGate. [Link]

-

TETRAPHENYLETHYLENE, T. S. O. B. A. (2019). Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays. European Journal of Organic Chemistry, 2019(44), 7371-7377. [Link]

-

N. C. T. C. C. U. (2014). Synthesis and Characterization of Far-Red/NIR-Fluorescent BODIPY Dyes, Solid-State Fluorescence, and Application as Fluorescent Tag. [Link]

-

Buglak, A. A., et al. (2022). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Physical Chemistry Chemical Physics, 24(29), 17615-17624. [Link]

-

Aldred, M. P., et al. (2023). Synthesis, structure and spectroscopic properties of BODIPY dyes incorporating the pentafluorosulfanylphenyl group. New Journal of Chemistry, 47(14), 6668-6677. [Link]

-

Ortiz, J. C., et al. (2014). Synthesis and Characterization of Far-Red/NIR-Fluorescent BODIPY Dyes, Solid-State Fluorescence, and Application as Fluorescent Tag. European Journal of Organic Chemistry, 2014(26), 5765-5772. [Link]

-

Monteiro, C. C., et al. (2018). BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. Molbank, 2018(4), M1021. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. BODIPY™ | AAT Bioquest [aatbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iris.unito.it [iris.unito.it]

- 7. utep.edu [utep.edu]

- 8. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. benchchem.com [benchchem.com]

- 12. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties [mdpi.com]

- 13. researchgate.net [researchgate.net]

Comparative Guide: Linker Length Modulation in Ethynyl Pyrrole-Based Polymers

Executive Summary: The Structural Imperative

In the design of conjugated polymers for optoelectronics and biomedical applications, the "linker"—the bridge connecting aromatic units—is the primary dial for tuning performance. For ethynyl pyrrole-based polymers , the linker length is not merely a spacer; it is a conjugation valve that dictates electron delocalization, planar conformation, and solubility.

This guide provides a technical comparison of Short (Mono-ethynyl) versus Extended (Butadiynyl/Composite) linkers within pyrrole architectures.

Key Takeaway:

-

Short Linkers (-C≡C-): Maximize planarity and crystallinity but often suffer from low solubility and wider bandgaps due to Peierls distortion.

-

Extended Linkers (-C≡C-Ar-C≡C- or -C≡C-C≡C-): Enhance solubility and allow precise bandgap engineering (Red-shift) critical for NIR bio-imaging and high-performance photovoltaics.

Comparative Analysis: Linker Length Effects

Optoelectronic Properties (Band Gap & Planarity)

The ethynyl group acts as a rigid, cylindrical spacer that reduces steric hindrance between pyrrole rings compared to vinyl or direct aryl-aryl couplings.

| Feature | Short Linker (Ethynyl) | Extended Linker (Butadiynyl / Composite) |

| Structure | -Py-C≡C-Py- | -Py-C≡C-C≡C-Py- or -Py-C≡C-Ar-C≡C-Py- |

| Planarity | High. Minimal steric clash allows coplanar backbone. | Moderate to High. Butadiynyl is rigid; Aryl spacers may introduce twist angles. |

| Band Gap ( | Wide (> 2.0 eV). Often acts as a weak acceptor; high degree of bond length alternation (BLA). | Tunable (1.5 - 1.9 eV). Extended conjugation reduces BLA; capable of NIR absorption. |

| LUMO Level | Higher (Less electron affinity). | Lower (Deep LUMO). Better electron transport. |

| Fluorescence | Often quenched due to aggregation (ACQ). | High quantum yield in solution; "dumbbell" shape prevents some stacking. |

Scientific Insight: The introduction of an ethynyl spacer generally widens the bandgap compared to thiophene analogues because the triple bond, while allowing planarity, is electron-withdrawing and interrupts the quinoid character of the backbone. However, extending this to a butadiynyl linkage (via Glaser coupling) or inserting an aryl spacer can recover the conjugation length and redshift the absorption, making these polymers viable for photothermal therapy (PTT) in drug delivery.

Physicochemical Properties (Solubility & Morphology)

-

Short Linkers: The high planarity leads to strong

stacking. While beneficial for charge transport in thin films, it renders the polymers nearly insoluble in common organic solvents (CHCl -

Extended Linkers: The increased distance between pyrrole cores reduces the density of

interactions per unit length. Furthermore, extended linkers often allow for the attachment of solubilizing alkyl side-chains on the spacer units (e.g., on the phenyl ring in a composite linker), dramatically improving solubility and allowing for solution-processing of nanoparticles for drug delivery.

Experimental Protocols

Synthesis Workflow: Sonogashira vs. Glaser

The choice of linker length is determined at the monomer synthesis stage.

Protocol A: Synthesis of Short-Linker Poly(ethynyl pyrrole)

-

Mechanism: Sonogashira Cross-Coupling.

-

Reagents: 2,5-Dibromopyrrole derivative + Diethynyl aromatic comonomer (or vice versa).

-

Catalyst: Pd(PPh

) -

Solvent/Base: Toluene/Diisopropylamine (DIPA) (3:1 v/v).

Step-by-Step:

-

Degassing: Purge solvent with Argon for 30 mins (Oxygen poisons Pd catalyst).

-

Activation: Add monomers and catalysts to the Schlenk flask under Argon flow.

-

Coupling: Heat to 80°C for 48-72 hours. The solution will darken (yellow

dark red/black) indicating conjugation. -

Purification: Precipitate into cold methanol. Soxhlet extraction (Methanol

Acetone

Protocol B: Synthesis of Extended-Linker (Butadiynyl) Polymers

-

Mechanism: Glaser-Hay Homocoupling.

-

Reagents: 2,5-Diethynylpyrrole derivative.

-

Catalyst: CuCl, TMEDA (Tetramethylethylenediamine).

-

Oxidant: O

(balloon).

Critical Control Point: Unlike Sonogashira, Glaser coupling requires Oxygen . However, strictly control the reaction time to prevent oxidative degradation of the pyrrole ring.

Visualization of Synthesis Logic

Caption: Decision matrix for synthesizing ethynyl pyrrole polymers. Path selection determines final optoelectronic properties.

Performance Data: Linker Length Impact

The following data summarizes the trade-offs observed in pyrrole-fluorene and pyrrole-benzothiadiazole copolymers, which serve as the standard model systems for these effects.

| Property | Short Linker (Ethynyl) | Extended Linker (Ethynyl-Thiophene) | Relevance to Drug Dev |

| Optical Band Gap ( | ~2.1 - 2.4 eV | ~1.6 - 1.9 eV | Lower |

| Solubility (CHCl | < 5 mg/mL | > 15 mg/mL | High solubility is critical for creating polymer nanoparticles (PNPs). |

| Thermal Stability ( | > 350°C | > 300°C | Both are sufficient for sterilization/processing. |

| Morphology (XRD) | Amorphous/Semi-Crystalline | Amorphous | Amorphous nature aids in drug encapsulation efficiency. |

Causality Explanation: The Short Linker forces the polymer backbone into a rigid rod. While this reduces conformational disorder, it prevents solvent intercalation. The Extended Linker , particularly when containing thiophene or phenyl spacers, introduces "kinks" or allows for side-chain attachment that increases entropy, enhancing solubility without sacrificing the electronic pathway significantly.

Mechanism of Action: Structure-Property Relationship

Understanding the electronic flow is vital for designing sensors or conductive scaffolds.

Caption: Causal pathway connecting linker length to macroscopic properties. Note the trade-off between planarity and solubility.

References

-

Al-Azzawi, A. G. S., et al. (2021). Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers.[1][2] Arabian Journal of Chemistry.[1]

-

Xue, Z., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts. Frontiers in Chemistry.

-

Al-Azzawi, A. G. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers.[3][4] Polymers (MDPI).

-

Nosheen, S., et al. (2020). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. International Journal of Engineering Research & Technology (IJERT).

Sources

- 1. Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-ethynyl-1H-pyrrole-2-carbaldehyde

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a comprehensive guide for the safe handling of 4-ethynyl-1H-pyrrole-2-carbaldehyde in a laboratory setting. It is based on the known hazards of structurally similar compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, a conservative approach assuming a higher level of hazard is strongly advised to ensure maximum safety.[1] All laboratory personnel must be thoroughly trained on the procedures outlined in this guide and the associated SDS for any related chemicals used in conjunction with this compound.

Executive Summary: Immediate Safety and Hazard Assessment

This compound is a specialized organic compound with potential applications in medicinal chemistry and materials science.[2] Its structure, featuring a pyrrole ring, an aldehyde, and an ethynyl group, suggests a specific hazard profile that requires stringent safety protocols. The aldehyde functional group indicates a potential for skin, eye, and respiratory irritation, while the ethynyl group introduces concerns regarding reactivity and thermal stability.[3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost care and precision.

Core Hazards:

-

Skin and Eye Irritation: Based on data for the parent compound, pyrrole-2-carboxaldehyde, this chemical is expected to cause skin and serious eye irritation.[3][4]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

-

Reactivity: The ethynyl group can be reactive. While not explicitly documented for this compound, ethynyl compounds can be flammable and may form explosive mixtures with air upon intense heating.[5]

-

Unknown Toxicity: The toxicological properties of this compound have not been thoroughly investigated.[6] A conservative approach is therefore mandatory.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

| Body Part | Required PPE | Specifications and Rationale |

| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z.87.1 standard.[7] A face shield worn over goggles is required when handling significant quantities or when there is a splash or explosion risk.[7][8][9] |

| Hands | Double Gloving: Nitrile or Neoprene Gloves | Wear two pairs of chemically resistant gloves, with the outer glove covering the cuff of the lab coat.[7][10] Nitrile gloves offer good protection against a range of chemicals.[7] Inspect gloves for any signs of degradation before and during use.[10] |

| Body | Flame-Resistant Lab Coat | A lab coat made of Nomex® or a similar flame-resistant material is recommended due to the potential flammability of ethynyl compounds.[7] The lab coat should be fully buttoned.[7] |

| Respiratory | NIOSH-approved Respirator (as needed) | A respirator is necessary if handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[1][9] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[7] |

| Feet | Closed-toe, Chemical-resistant Shoes | Shoes must cover the entire foot and be made of a non-porous material.[7][11] |

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to safe handling. The following workflow is designed to minimize risk at every stage.

Preparation and Engineering Controls

-

Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

-

Ventilation: Ensure the fume hood has a face velocity that meets institutional and regulatory standards.

-

Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Spill Kit: A chemical spill kit containing absorbent materials appropriate for organic compounds should be available in the immediate vicinity.[11]

Handling and Experimental Workflow

Caption: Experimental workflow for handling this compound.

First Aid Measures

| Exposure Route | Immediate Action |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[10] Seek immediate medical attention. |

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. All waste generated from the use of this compound must be treated as hazardous.

Waste Segregation and Collection

-

Solid Waste: Place unused compound, contaminated weighing paper, and other solid materials into a dedicated, labeled hazardous waste container.[1]

-

Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.

-

Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure

-

Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

-

Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

-

Licensed Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal service.[1] Incineration is often the preferred method for such compounds.[1]

References

-

Centers for Disease Control and Prevention. (2016). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). 1H-Pyrrole-2-carboxaldehyde [Safety Data Sheet]. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). Pyrrole [Safety Data Sheet]. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Pyrrole [Safety Data Sheet]. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

-

Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard Operating Procedure for Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU). Environmental Health & Safety. Retrieved from [Link]

-

Organon. (2024, April 6). Etonogestrel / Ethinyl Estradiol Formulation [Safety Data Sheet]. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 16168-92-6: 4-Acetyl-1H-pyrrole-2-carboxaldehyde [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. esschemco.com [esschemco.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 9. quora.com [quora.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. cdc.gov [cdc.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.